



## **Application Notes and Protocols for a Murine** Model of Staphylococcus aureus Pyomyositis

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## For Researchers, Scientists, and Drug Development **Professionals**

These application notes provide a detailed framework for establishing a murine model of Staphylococcus aureus pyomyositis, a localized infection of skeletal muscle. This model is intended for studying the pathogenesis of pyomyositis, evaluating host immune responses, and testing the efficacy of novel therapeutic agents.

#### Introduction

Pyomyositis is a bacterial infection of skeletal muscle, most commonly caused by Staphylococcus aureus, that leads to abscess formation.[1][2][3] Its pathogenesis is thought to involve the hematogenous spread of bacteria that seed a site of muscle trauma or injury.[4][5] While once considered a tropical disease, its incidence is rising in temperate climates.[2] Animal models are critical for understanding the interplay between S. aureus virulence factors and the host immune response, and for developing new treatments.[6][7] This document outlines the protocols for inducing pyomyositis in mice, quantifying the bacterial burden, and assessing the resulting muscle pathology.

## **Experimental Protocols** Preparation of Staphylococcus aureus Inoculum

This protocol describes the preparation of S. aureus for injection.



- Bacterial Strain:Staphylococcus aureus (e.g., USA300, Newman, or other well-characterized strains).
- Culture Preparation:
  - From a frozen stock, streak the S. aureus strain onto a Tryptic Soy Agar (TSA) plate and incubate overnight at 37°C.
  - Inoculate a single colony into 5 mL of Tryptic Soy Broth (TSB).
  - Incubate the broth culture overnight at 37°C with shaking (220 rpm).
- Inoculum Preparation:
  - Pellet the bacteria by centrifugation (e.g., 3,000 x g for 10 minutes).
  - Wash the bacterial pellet twice with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).
  - Resuspend the final pellet in sterile DPBS to the desired concentration. The optical density at 600 nm (OD600) can be used for an initial estimation, which should then be confirmed by serial dilution and plate counting to determine the exact Colony Forming Units (CFU)/mL. A typical inoculum for pyomyositis is in the range of 1 x 106 to 1 x 108 CFU.[8]

#### **Murine Model of Pyomyositis Induction**

This protocol details the direct intramuscular injection to induce pyomyositis. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

- Animals: 8-12 week old mice (e.g., C57BL/6 or BALB/c).
- Anesthesia: Anesthetize the mice using a standard protocol (e.g., isoflurane inhalation).
- Hair Removal: Shave the fur over the hindlimb, specifically the quadriceps or gastrocnemius muscle group.
- Injection:



- Inject 50 μL of the prepared S. aureus inoculum directly into the target muscle using a 30gauge insulin syringe.
- A control group should be injected with sterile DPBS.
- Post-Procedure Monitoring:
  - Monitor the mice daily for clinical signs of illness, including weight loss, ruffled fur, and reduced mobility.[8]
  - Visually inspect the injection site for signs of inflammation, swelling, or abscess formation.

### Quantification of Bacterial Load in Muscle Tissue

This protocol describes how to determine the bacterial burden in the infected muscle.

- Tissue Collection: At selected time points post-infection, euthanize the mice. Aseptically
  dissect the infected muscle tissue.
- Homogenization:
  - Weigh the excised muscle tissue.
  - Homogenize the tissue in a known volume of sterile DPBS (e.g., 1 mL) using a tissue homogenizer.
- Serial Dilution and Plating:
  - Perform 10-fold serial dilutions of the tissue homogenate in sterile DPBS.
  - Plate 100 μL of each dilution onto TSA plates in duplicate.
- Incubation and Colony Counting:
  - Incubate the plates overnight at 37°C.
  - Count the colonies on the plates with 30-300 colonies to determine the number of CFUs.
- Calculation: Calculate the bacterial load as CFU per gram of muscle tissue.[9][10]



### **Histopathological Analysis of Muscle Tissue**

This protocol outlines the preparation and scoring of muscle tissue to assess inflammation and damage.

- Tissue Processing:
  - Fix the excised muscle tissue in 10% neutral buffered formalin.
  - Embed the fixed tissue in paraffin and section it (e.g., 5 μm thickness).
- Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E) to visualize cellular infiltrates and muscle fiber morphology.[11][12]
- Microscopic Examination and Scoring:
  - Examine the stained sections under a microscope.
  - Score the sections for key pathological features using a semi-quantitative scoring system (see Table 2).[11][13][14][15]

#### **Data Presentation**

Table 1: Quantitative Data Summary for Murine Pyomyositis Model



Parameter	Day 1 Post- Infection	Day 3 Post- Infection	Day 7 Post- Infection	Control Group
Bacterial Load (log10 CFU/g muscle)	6.5 ± 0.5	7.8 ± 0.6	7.2 ± 0.7	< 2.0
Muscle Weight (mg)	160 ± 15	210 ± 20	195 ± 18	150 ± 10
Histological Score (see Table 2)	2.5 ± 0.8	6.0 ± 1.2	8.5 ± 1.5	0.5 ± 0.2
Serum IL-6 (pg/mL)	350 ± 75	800 ± 150	500 ± 100	< 50
Serum TNF-α (pg/mL)	150 ± 40	450 ± 90	250 ± 60	< 20

Note: The values presented are hypothetical and should be determined experimentally.

Table 2: Histological Scoring System for S. aureus

**Pyomyositis** 

Feature	Score 0	Score 1	Score 2	Score 3
Inflammatory Cell Infiltration	No inflammatory cells	Mild, localized infiltrate	Moderate, multifocal infiltrate	Severe, diffuse infiltrate
Myofiber Necrosis	No necrotic fibers	Occasional necrotic fibers	Multiple necrotic fibers	Widespread necrosis
Edema	No edema	Mild interstitial edema	Moderate interstitial edema	Severe interstitial edema
Abscess Formation	No abscess	Microabscess formation	One or more defined abscesses	Large, coalescing abscesses

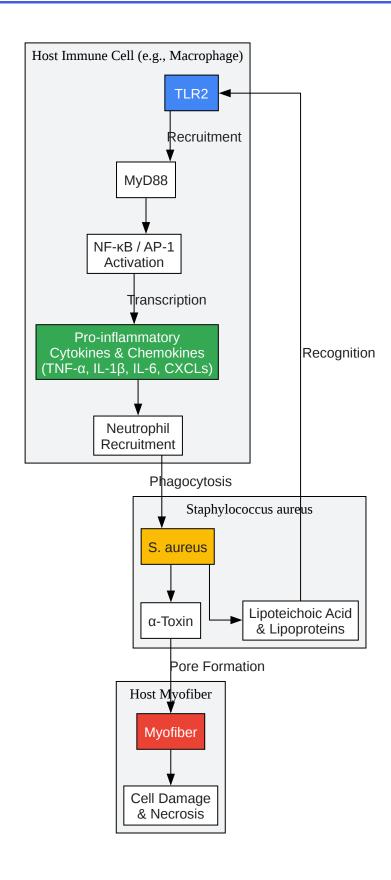


The total score is the sum of the scores for each feature (maximum score of 12).[11][12][13][14] [15]

# Signaling Pathways and Experimental Workflow Signaling in Host Response to S. aureus in Muscle

Staphylococcus aureus components, such as lipoteichoic acid and lipoproteins, are recognized by Toll-like receptor 2 (TLR2) on immune cells like macrophages and neutrophils.[4][16] This recognition initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of transcription factors NF- $\kappa$ B and AP-1.[16][17] These transcription factors drive the expression of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-1 $\beta$ , IL-6) and chemokines.[18][19][20] These mediators orchestrate the recruitment of neutrophils to the site of infection to combat the bacteria.[21][22] Additionally, S. aureus  $\alpha$ -toxin can directly damage muscle cells by forming pores in the cell membrane.[1][18][23]





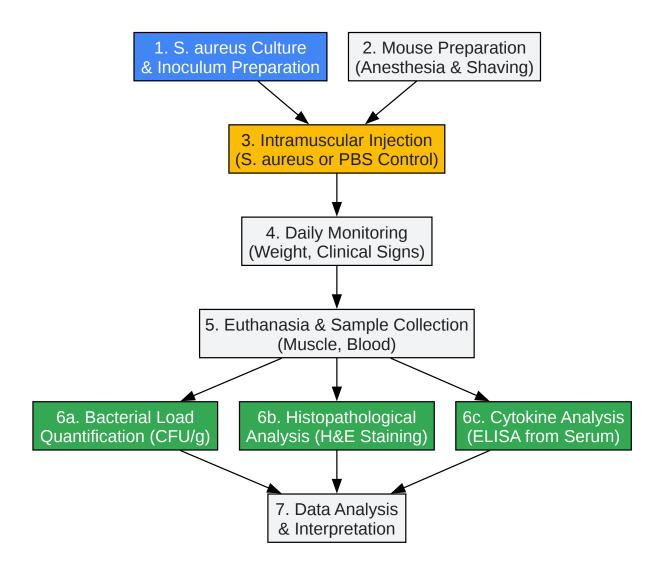
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Host immune response to S. aureus in muscle.



# **Experimental Workflow for the Murine Pyomyositis Model**

The experimental workflow begins with the preparation of the bacterial inoculum and the mice. Following intramuscular injection, the mice are monitored for disease progression. At predetermined endpoints, muscle tissue and blood are collected for analysis of bacterial load, histopathology, and cytokine levels.



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